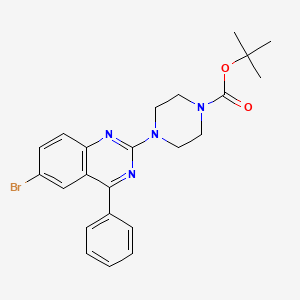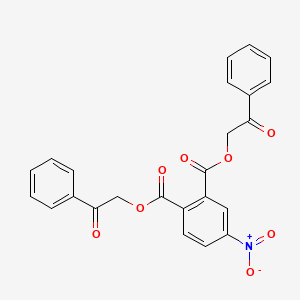![molecular formula C17H10N2O7 B3437943 3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B3437943.png)
3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid
Overview
Description
“3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid” is a compound with the molecular formula C17H10N2O7 . It has an average mass of 354.271 Da and a monoisotopic mass of 354.048798 Da . The compound is also known by its ACD/IUPAC name, and it has a ChemSpider ID of 889811 .
Chemical Reactions Analysis
The compound has been studied for its anticonvulsant activity . In a study, it was found that all investigated compounds protected animals from death in 100% of cases after intraperitoneal administration of the LD 50 of nicotine (14 mg/kg) .
Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a boiling point of 723.3±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.5 mmHg at 25°C . It also has an enthalpy of vaporization of 110.9±3.0 kJ/mol and a flash point of 391.2±32.9 °C .
Scientific Research Applications
DNA Repair and Cell Growth Regulation
The compound “CDS1_004547” is associated with the regulation of homologous recombination at stalled replication forks through the phosphorylation of recombination protein Rad60 . This process is essential for DNA repair and cell growth, making it a potential target for cancer research and treatment .
Material Science
The compound “CDS1_004547” has been studied in the context of its effects on cohesive properties in CdS1-xSex (0≤x≤1) at different concentrations . This could have implications in the development of new materials with specific properties .
Anticonvulsant Activities
The compound “3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid” has been studied for its anticonvulsant activities . It was found to protect animals from death in 100% of cases after intraperitoneal administration of the LD 50 of nicotine .
Nuclear Fission Research
The compound “Oprea1_750042” has been associated with fast proton-induced fission of 238U from the threshold up to 40 MeV . This research could have implications in nuclear energy production and the development of new isotopes for various applications .
Operation Research
The compound “Oprea1_847592” has been associated with operation research . This field involves the application of scientific and programmable rules to provide management with a quantitative basis for decisions concerning operations under their control .
Microbiorobotics
The compound “DivK1c_005587” has been associated with the field of microbiorobotics . Microbiorobots have applications in biomedical and environmental engineering, and this compound could potentially be used in the design and fabrication of these robots .
Central Limit Theorem Applications
The compound “CBMicro_030211” has been associated with the application of the Central Limit Theorem in practical problems . This theorem is fundamental in statistics and probability theory, and its applications are vast, ranging from economics to insurance .
Mechanism of Action
Target of Action
The primary target of the compound CDS1_004547 is CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 is an enzyme involved in lipid metabolism and membrane synthesis . It plays a crucial role in the biosynthesis of phosphatidylinositol, a phospholipid integral to cell membrane structure and function .
Mode of Action
The mechanism of action of CDS1_004547 revolves around its capacity to bind to the active site of the CDS1 enzyme . This binding prevents CDS1 from catalyzing its natural substrate, phosphatidic acid . By blocking this conversion, the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol decrease . This reduction can have downstream effects on various signaling and metabolic pathways that rely on phosphatidylinositol and its derivatives .
Biochemical Pathways
The affected pathway is the phosphatidylinositol signaling pathway . This pathway is implicated in a variety of cellular processes including cell growth, proliferation, and metabolism . The disruption of this pathway offers a unique avenue for therapeutic intervention, particularly in conditions where these cellular processes are dysregulated .
Result of Action
The result of CDS1_004547’s action is the disruption of the phosphatidylinositol signaling pathway . This disruption can lead to changes in cell growth, proliferation, and metabolism . In the context of disease, this could potentially lead to therapeutic benefits. For example, in cancer treatment, tumor cells often exhibit elevated levels of phosphatidylinositol signaling, which supports their unchecked growth and survival . By inhibiting CDS1, researchers hope to curb these oncogenic signals, thereby suppressing tumor growth and potentially enhancing the efficacy of existing cancer therapies .
properties
IUPAC Name |
3-[(6-nitro-2-oxochromene-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O7/c20-15(18-11-3-1-2-9(6-11)16(21)22)13-8-10-7-12(19(24)25)4-5-14(10)26-17(13)23/h1-8H,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDDAESVISWPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3437864.png)

![N-[2-(4-morpholinyl)ethyl]-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3437871.png)

![1-(2-methoxyphenyl)-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B3437877.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B3437879.png)


![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(4-iodophenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3437910.png)
![2-{[3-cyano-4-phenyl-6-(2-thienyl)pyridin-2-yl]thio}acetamide](/img/structure/B3437911.png)

![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropoxyphenyl)acetamide](/img/structure/B3437917.png)
![ethyl 4-{[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B3437940.png)
